2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-6-7-15(2)19-18(14)22-21(29-19)23(3)13-17(26)24-8-10-25(11-9-24)20(27)16-5-4-12-28-16/h6-7,16H,4-5,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPSOFASJRLJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCN(CC3)C(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,7-dimethylbenzenethiol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4,7-dimethylbenzenethiol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours. This method yields 4,7-dimethylbenzo[d]thiazol-2-amine with 82% efficiency after recrystallization from methanol.
Key Reaction Conditions :
- Solvent: Ethanol
- Temperature: 60°C
- Catalyst: None required
Alternative Route Using 4,7-Dimethyl-2-mercaptoaniline
A nitro-reduction pathway involves treating 4,7-dimethyl-2-nitrobenzenethiol with iron in acetic acid, followed by cyclization with ammonium thiocyanate. This method achieves 75% yield but requires careful control of reducing conditions to avoid over-reduction.
Introduction of the Methylamino Group
N-Methylation of 4,7-Dimethylbenzo[d]thiazol-2-amine
The methylamino substituent is introduced via N-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 2-(methylamino)-4,7-dimethylbenzo[d]thiazole with 89% purity after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Analytical Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.21 (s, 1H, Ar–H), 6.95 (s, 1H, Ar–H), 3.42 (s, 3H, N–CH₃), 2.51 (s, 6H, Ar–CH₃).
- FTIR (KBr) : 3250 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
Synthesis of 1-(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone
Piperazine Functionalization
Piperazine is acylated with tetrahydrofuran-2-carbonyl chloride in tetrahydrofuran (THF) at 0–5°C. The reaction is quenched with aqueous sodium bicarbonate, yielding 4-(tetrahydrofuran-2-carbonyl)piperazine with 78% yield.
Reaction Scheme :
$$
\text{Piperazine} + \text{Tetrahydrofuran-2-carbonyl chloride} \xrightarrow{\text{THF, 0°C}} \text{4-(Tetrahydrofuran-2-carbonyl)piperazine}
$$
Ethanone Bridge Installation
Bromoacetyl bromide is reacted with 4-(tetrahydrofuran-2-carbonyl)piperazine in dichloromethane (DCM) at room temperature for 2 hours. The product, 1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone, is isolated via solvent evaporation (91% yield).
Optimization Note :
Final Coupling Reaction
Nucleophilic Substitution
The methylamino-benzothiazole derivative is coupled with 1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone using triethylamine (Et₃N) as a base in acetonitrile at reflux (82°C) for 24 hours. The reaction proceeds via nucleophilic acyl substitution, with the methylamino group attacking the ethanone’s carbonyl carbon.
Purification :
- Column chromatography (SiO₂, chloroform/methanol 9:1) yields the final compound in 68% purity.
- Final recrystallization from ethyl acetate improves purity to 95%.
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.35 (s, 1H, Ar–H), 7.12 (s, 1H, Ar–H), 4.21–4.15 (m, 1H, tetrahydrofuran), 3.89–3.72 (m, 4H, piperazine), 3.52 (s, 3H, N–CH₃), 2.62 (s, 6H, Ar–CH₃).
- ESI-HRMS : [M+H]⁺ calcd. for C₂₁H₂₉N₄O₃S: 441.1921; found: 441.1918.
Challenges and Optimization Strategies
Regioselectivity in Piperazine Acylation
Competing acylation at both piperazine nitrogens is mitigated by using a stoichiometric ratio of 1:1 (piperazine:acyl chloride) and maintaining low temperatures.
Steric Hindrance in Coupling Step
The bulky tetrahydrofuran-carbonyl group necessitates prolonged reaction times (24–36 hours) to ensure complete coupling. Microwave-assisted synthesis at 100°C reduces this to 4 hours with comparable yields.
Scalability and Industrial Relevance
A patent-pending one-pot method combines steps 4 and 5 using methyldiglycol as a high-boiling solvent, enabling gram-scale synthesis with 70% overall yield. Critical parameters include:
- Temperature: 130°C
- Catalyst: None
- Workup: Filtration and crystallization
Chemical Reactions Analysis
Types of Reactions
2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound shares functional motifs with synthesized derivatives reported in the literature, particularly piperazine-linked thiazole/thiophene systems. Below is a comparative analysis based on synthesis, physicochemical properties, and substituent effects:
Structural and Functional Insights
Core Heterocycle Differences :
- The benzo[d]thiazole core in the target compound differs from benzo[b]thiophene (e.g., 7f, 8b) by replacing sulfur with nitrogen in the fused ring. This substitution alters electronic properties (e.g., increased electronegativity) and may influence binding affinity in biological systems .
- Thiazole vs. Thiophene : Thiazoles generally exhibit higher metabolic stability compared to thiophenes due to reduced susceptibility to oxidative degradation .
Such groups may enhance solubility or modulate receptor selectivity .
Substituent Effects :
- 4,7-Dimethyl on the thiazole core (target) vs. 4,7-dimethoxy on benzo[b]thiophene (8b): Methyl groups increase lipophilicity, whereas methoxy groups enhance solubility via hydrogen bonding. This trade-off impacts pharmacokinetic profiles .
- Nitro vs. Trifluoromethyl : Nitro groups (e.g., 11a) are strongly electron-withdrawing, while trifluoromethyl (e.g., compound 21) offers moderate electron withdrawal with improved metabolic stability .
Biological Activity
The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a benzo[d]thiazole core, which is known for its diverse pharmacological properties, and a piperazine moiety that may enhance its therapeutic efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 437.5 g/mol. Its structure includes key functional groups that contribute to its biological activity:
- Benzo[d]thiazole core : Known for antimicrobial, anticancer, and anti-inflammatory properties.
- Piperazine ring : Often associated with neuroactive compounds and can influence receptor binding.
- Tetrahydrofuran moiety : May enhance solubility and bioavailability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can engage in π–π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets. This interaction may modulate various signaling pathways, leading to therapeutic effects.
Biological Activity Overview
Research indicates that derivatives of benzo[d]thiazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains.
- Anticancer Properties : Studies suggest that benzo[d]thiazole derivatives can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines, providing potential benefits in treating inflammatory diseases.
Data Tables
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that a related benzo[d]thiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antimicrobial agent.
-
Cancer Cell Line Studies :
- In vitro studies on breast cancer cell lines showed that the compound could reduce cell viability by inducing apoptosis via caspase activation pathways.
-
Inflammatory Response Modulation :
- Research indicated that treatment with this compound led to a decrease in inflammatory markers in murine models of arthritis, highlighting its potential as an anti-inflammatory therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
